

Amine Functionalization with CbzNH-PEG3-CH₂CH₂NH₂: Application Notes and Protocols

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Compound of Interest

Compound Name: CbzNH-PEG3-CH₂CH₂NH₂

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **CbzNH-PEG3-CH₂CH₂NH₂**, a heterobifunctional polyethylene glycol (PEG) linker, for the amine functionalization of various molecules. This linker is particularly valuable in bioconjugation, peptide synthesis, and drug delivery systems where precise control over conjugation chemistry and enhanced solubility are critical.^[1]

The **CbzNH-PEG3-CH₂CH₂NH₂** linker features a terminal primary amine and a carbobenzyloxy (Cbz)-protected amine, separated by a 3-unit PEG spacer.^{[2][3]} This structure offers the flexibility to perform sequential conjugations. The free amine can readily react with activated esters, carboxylic acids, or other electrophiles, while the Cbz-protected amine provides a stable, latent reactive site that can be deprotected for subsequent functionalization.^[2] The inherent hydrophilicity of the PEG chain can improve the solubility and pharmacokinetic properties of the resulting conjugate.

Core Applications

- **Antibody-Drug Conjugates (ADCs):** PEG linkers are instrumental in ADC development, enhancing the solubility and stability of the conjugate, and potentially allowing for a higher drug-to-antibody ratio (DAR).
- **Peptide Modification:** The linker can be used to PEGylate peptides, which can improve their solubility, bioavailability, and in vivo half-life.

- **Liposome and Nanoparticle Surface Modification:** The amine group allows for the anchoring of the PEG linker to the surface of lipid-based or polymeric nanoparticles, with the Cbz group available for subsequent attachment of targeting ligands.
- **Proteomics and Diagnostics:** This linker can be used to attach probes, dyes, or other reporter molecules to proteins or other biomolecules for analytical purposes.

Physicochemical and Handling Information

A summary of the key properties of **CbzNH-PEG3-CH₂CH₂NH₂** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₂₆ N ₂ O ₅	
Molecular Weight	326.39 g/mol	
Appearance	Pale yellow oily liquid	
Purity	≥95% (typical)	
Solubility	Soluble in water, DMSO, and other polar organic solvents	
Storage Conditions	Store at -20°C in a dry, light-protected environment	

Experimental Protocols

The following protocols are generalized procedures for the use of **CbzNH-PEG3-CH₂CH₂NH₂** in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, temperature, and reaction time) is recommended for each specific application.

Protocol 1: Conjugation of CbzNH-PEG3-CH₂CH₂NH₂ to a Carboxylic Acid-Containing Molecule

This protocol describes the formation of a stable amide bond between the primary amine of the linker and a carboxylic acid on a target molecule using carbodiimide chemistry.

Materials:

- **CbzNH-PEG3-CH₂CH₂NH₂**
- Molecule with a terminal carboxylic acid (e.g., a protein, peptide, or small molecule)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 6.0-7.4
- Quenching Solution: Hydroxylamine or Tris buffer
- Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

- Activation of Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in the reaction buffer.
 - Add a 5 to 10-fold molar excess of EDC and NHS to the solution.
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation Reaction:
 - Add a 1.5 to 5-fold molar excess of **CbzNH-PEG3-CH₂CH₂NH₂** to the activated molecule solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching:
 - Add a quenching solution to stop the reaction by consuming any unreacted NHS esters.
- Purification:

- Purify the conjugate using an appropriate method such as dialysis against PBS to remove unreacted linker and coupling reagents, or size-exclusion chromatography for higher purity.
- Characterization:
 - Characterize the resulting conjugate using techniques such as MALDI-TOF mass spectrometry to confirm the addition of the linker.

Protocol 2: Deprotection of the Cbz Group

This protocol outlines the removal of the Cbz protecting group to expose a primary amine for subsequent conjugation steps.

Materials:

- Cbz-protected PEG-conjugate
- Palladium on carbon (Pd/C, 10%)
- Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
- Solvent: Methanol, ethanol, or a mixture with water

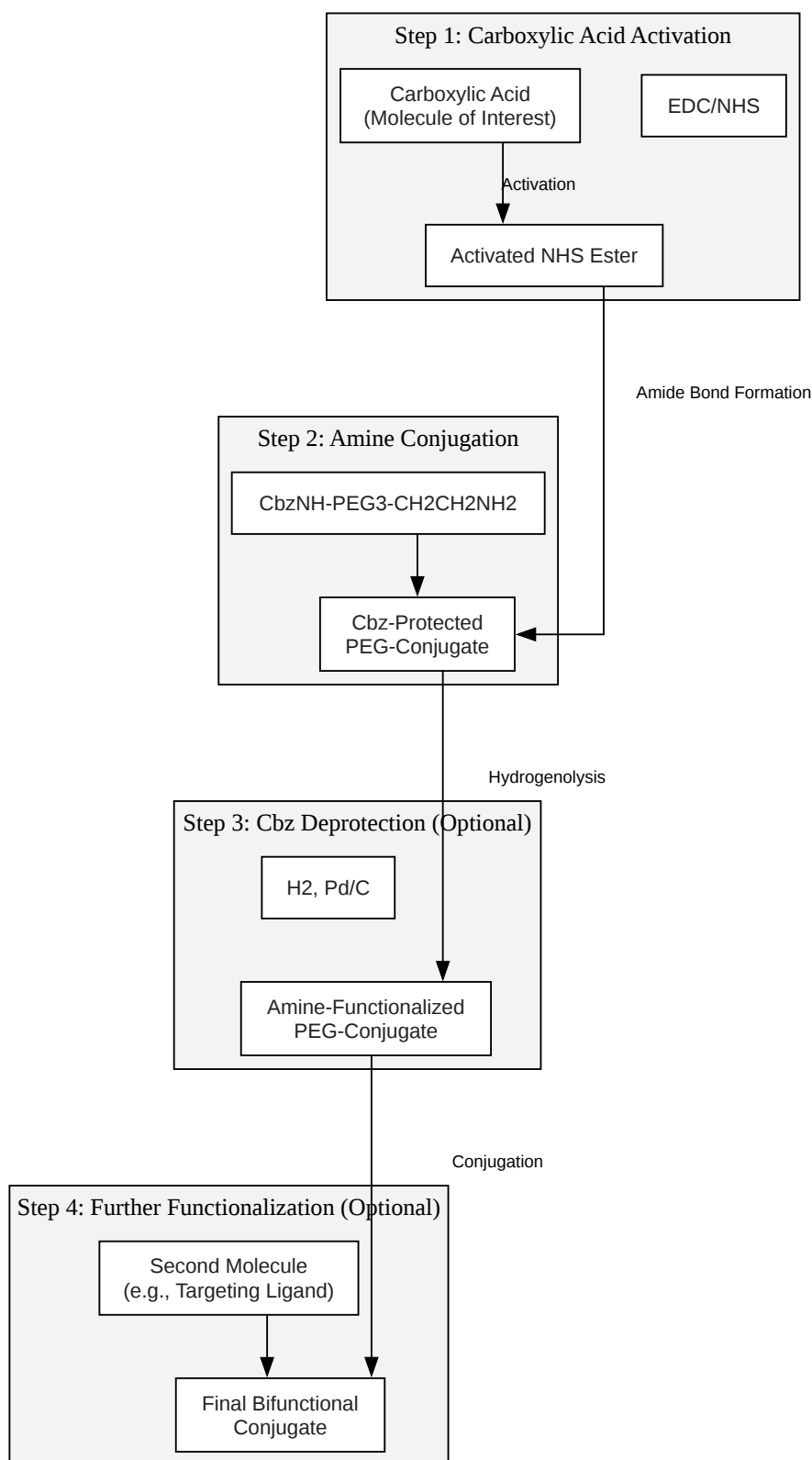
Procedure:

- Reaction Setup:
 - Dissolve the Cbz-protected conjugate in the chosen solvent in a flask suitable for hydrogenation.
 - Carefully add a catalytic amount of Pd/C to the solution.
- Hydrogenolysis:
 - Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring.
 - Alternatively, for transfer hydrogenation, add an excess of ammonium formate.

- Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours at room temperature.
- Work-up:
 - Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
 - Evaporate the solvent under reduced pressure to obtain the deprotected amine-PEG-conjugate.
- Purification (if necessary):
 - Further purify the product if needed using chromatography.

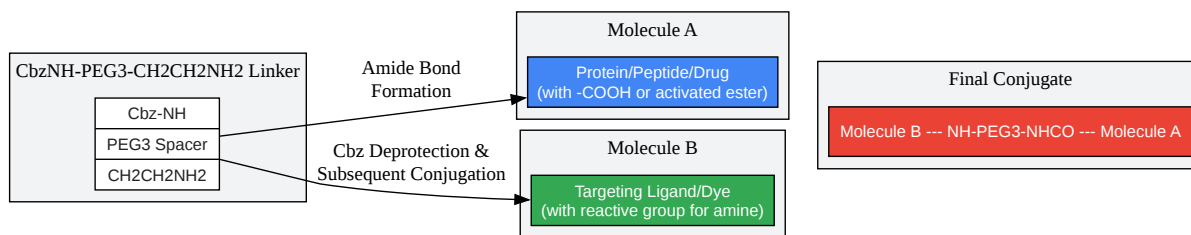
Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows and logical relationships in the application of **CbzNH-PEG3-CH₂CH₂NH₂**.



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Caption: General workflow for bifunctional conjugation using **CbzNH-PEG3-CH2CH2NH2**.



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Caption: Logical relationship of components in a bifunctional conjugation strategy.

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